molecular formula C21H19F4N5OS B2700356 (1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1286698-85-8

(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2700356
CAS No.: 1286698-85-8
M. Wt: 465.47
InChI Key: UMCHUHDITUHVII-UHFFFAOYSA-N
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Description

(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H19F4N5OS and its molecular weight is 465.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Exploration

Research on similar compounds, such as the synthesis of novel bioactive heterocycles, involves detailed structural characterization using techniques like IR, NMR, LC-MS spectra, and X-ray diffraction studies. These compounds are evaluated for their potential biological activities, including antiproliferative activity, by examining their crystal structure and intermolecular interactions through Hirshfeld surface analysis (Prasad et al., 2018).

Antimicrobial and Antitubercular Activity

Several studies have focused on the antimicrobial and antitubercular potential of fluorinated heterocyclic compounds. For instance, new fluorine-substituted heterocyclic nitrogen systems derived from p-aminosalicylic acid have shown high inhibition towards Mycobacterium strains, demonstrating their potential as antimycobacterial agents (Makki et al., 2013). Similarly, benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new anti-mycobacterial chemotypes, with certain compounds showing low cytotoxicity and significant anti-tubercular activity in vitro against Mycobacterium tuberculosis H37Rv strain (Pancholia et al., 2016).

Design and Synthesis for Specific Receptor Affinity

The design and synthesis of derivatives to target specific biological receptors have been explored, such as the creation of compounds for potential anticonvulsant agents by targeting sodium channels (Malik & Khan, 2014). These activities are often evaluated using in vitro and in vivo tests, contributing to the development of new therapeutic agents.

Biochemical Analysis

Properties

IUPAC Name

[1-(4-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F4N5OS/c22-15-2-1-3-16-18(15)27-20(32-16)30-11-13(12-30)19(31)29-8-6-28(7-9-29)17-5-4-14(10-26-17)21(23,24)25/h1-5,10,13H,6-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCHUHDITUHVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3CN(C3)C4=NC5=C(C=CC=C5S4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F4N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.